3,5-Dichloro-4-hydroxybenzene-1-sulfonamide
CAS No.:
Cat. No.: VC18105030
Molecular Formula: C6H5Cl2NO3S
Molecular Weight: 242.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5Cl2NO3S |
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Molecular Weight | 242.08 g/mol |
IUPAC Name | 3,5-dichloro-4-hydroxybenzenesulfonamide |
Standard InChI | InChI=1S/C6H5Cl2NO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H,(H2,9,11,12) |
Standard InChI Key | YQSLMTQTHWSVHZ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 3,5-dichloro-4-hydroxybenzenesulfonamide, reflecting its substitution pattern on the aromatic ring . Its structure consists of a benzene core with chlorine atoms at the meta positions relative to the hydroxyl group, while the sulfonamide moiety (-SONH) occupies the para position. The SMILES notation and InChI key provide unambiguous representations of its connectivity and stereochemistry .
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis of 3,5-dichloro-4-hydroxybenzene-1-sulfonamide typically involves sulfonation and chlorination steps. A common method, as outlined in Patent WO2014170792A1, begins with the reaction of 3,5-dichlorophenol with chlorosulfonic acid to form the intermediate sulfonyl chloride, followed by ammonolysis to introduce the sulfonamide group .
Alternative approaches utilize nucleophilic aromatic substitution (NAS) reactions, where pre-functionalized benzene derivatives undergo sulfonamidation under basic conditions (e.g., potassium carbonate in dimethyl sulfoxide) .
Optimization and Yield
Reaction yields for this compound vary between 60–75% depending on the purity of starting materials and reaction conditions . The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances solubility and reaction efficiency, while temperatures of 80–100°C are optimal for NAS .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 242.08 g/mol | |
XLogP3 (Partition Coefficient) | 1.6 | |
Hydrogen Bond Donors | 2 (hydroxyl + sulfonamide NH) | |
Hydrogen Bond Acceptors | 4 (SO, OH, NH) | |
Rotatable Bonds | 1 (S-N bond) |
The compound’s moderate lipophilicity (XLogP3 = 1.6) suggests balanced solubility in both aqueous and organic media, making it suitable for pharmaceutical formulations .
Stability and Degradation
Under standard conditions, 3,5-dichloro-4-hydroxybenzene-1-sulfonamide is stable but may undergo hydrolysis in strongly acidic or basic environments, cleaving the sulfonamide bond . Photodegradation studies are lacking, though halogenated aromatics generally exhibit UV stability due to electron-withdrawing substituents .
Industrial and Research Applications
Chemical Intermediate
This compound serves as a precursor in synthesizing dyes, agrochemicals, and advanced polymers. Its reactive sulfonamide group facilitates cross-coupling reactions, enabling the construction of heterocyclic frameworks .
Analytical Chemistry
In chromatography, derivatives of this sulfonamide are employed as stationary phase modifiers due to their polar interactions with analytes .
Future Perspectives and Research Directions
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Pharmacological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.
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Structure-Activity Relationships (SAR): Modify substituents to optimize bioavailability and target selectivity.
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Environmental Fate Studies: Assess biodegradation pathways and ecotoxicological effects.
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